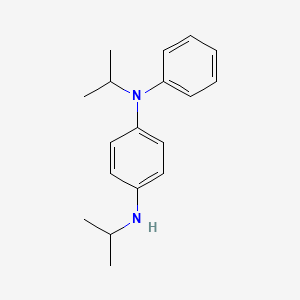
N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine typically involves the reaction of aniline with isopropylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .
化学反应分析
Types of Reactions: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Substitution: Reagents such as bromine (Br~2~) and sulfuric acid (H~2~SO~4~) are often used under controlled conditions.
Major Products:
Oxidation: The major product is a quinone derivative.
Substitution: The major products depend on the electrophile used but typically include substituted aromatic compounds.
科学研究应用
N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine has various applications in scientific research:
作用机制
The mechanism by which N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine exerts its effects involves its low ionization energy, which allows it to react with ozone faster than ozone reacts with rubber. This reaction converts the compound to the corresponding aminoxyl radical (R~2~N–O•), with ozone being converted to a hydroperoxyl radical (HOO•). These species can then be scavenged by other antioxidant polymer stabilizers .
相似化合物的比较
N,N’-Di-2-butyl-1,4-phenylenediamine: Another phenylenediamine-based antioxidant used as a fuel additive.
6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine): Used as an antiozonant in rubbers, similar to N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine, but migrates more slowly.
Uniqueness: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine is unique due to its specific structure, which provides effective protection against ozone degradation in rubber materials. Its ability to quickly react with ozone and form stabilizing radicals makes it a valuable compound in the rubber industry .
属性
CAS 编号 |
91173-92-1 |
|---|---|
分子式 |
C18H24N2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
4-N-phenyl-1-N,4-N-di(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)19-16-10-12-18(13-11-16)20(15(3)4)17-8-6-5-7-9-17/h5-15,19H,1-4H3 |
InChI 键 |
ARGBNJMRCXQFBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=CC=C(C=C1)N(C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


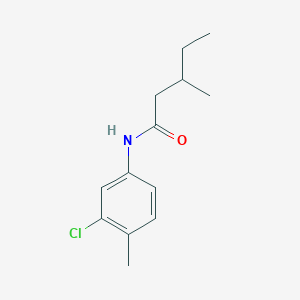
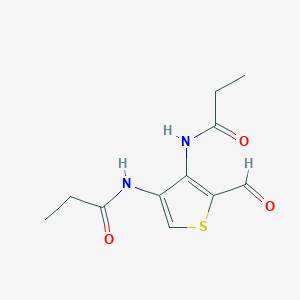
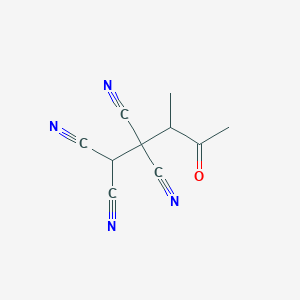
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)


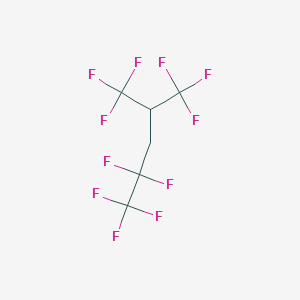
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
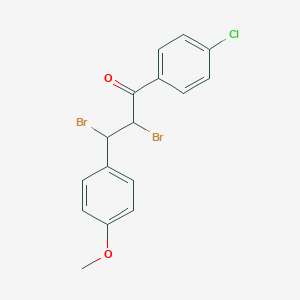
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
